molecular formula C18H20N2O2S B12345176 2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole

2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B12345176
M. Wt: 328.4 g/mol
InChI Key: BLCBPBCJOORTOV-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted with a methyl group at position 2 and a 2,3,5,6-tetramethylbenzenesulfonyl group at position 1. The tetramethylbenzenesulfonyl moiety introduces significant steric bulk and electron-donating methyl groups, which distinguish it from other benzimidazole derivatives.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C18H20N2O2S/c1-11-10-12(2)14(4)18(13(11)3)23(21,22)20-15(5)19-16-8-6-7-9-17(16)20/h6-10H,1-5H3

InChI Key

BLCBPBCJOORTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)C

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :
    • o-Phenylenediamine (1 equiv.)
    • Acetic acid (1–2 equiv.)
    • Solvent: Toluene or water.
  • Conditions :
    • Reflux for 2–12 hours.
    • Acid catalyst (e.g., HCl) may accelerate the reaction.
  • Work-Up :
    • Cooling to 0–30°C induces crystallization.
    • Filtration and washing with toluene yield 2-methylbenzimidazole as a white solid.

Yield : 70–85%.

Sulfonylation with 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

The 1-position of 2-methylbenzimidazole undergoes sulfonylation using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions.

Standard Procedure

  • Reactants :
    • 2-Methylbenzimidazole (1 equiv.)
    • 2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.2 equiv.)
    • Base: Triethylamine or pyridine (2 equiv.).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions :
    • Stirring at room temperature (RT) for 4–6 hours or reflux for 1–2 hours.
  • Work-Up :
    • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
    • Purify via column chromatography (hexane/ethyl acetate) or recrystallization.

Yield : 60–75%.

Alternative and Optimized Methods

One-Pot Synthesis

A sequential protocol combines cyclocondensation and sulfonylation without isolating intermediates:

  • Step 1 : Synthesize 2-methylbenzimidazole as above.
  • Step 2 : Add sulfonyl chloride and base directly to the reaction mixture.
    Advantage : Reduces purification steps; Yield : 50–65%.

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 min) enhances reaction efficiency:
Yield : 80–85%.

Characterization and Analytical Data

Spectral Data

Technique Key Signals
¹H NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 2.60 (s, 12H, Ar-CH₃), 7.20–7.80 (m, 4H, benzodiazole-H).
¹³C NMR δ 21.5 (CH₃), 125.8–142.3 (aromatic carbons), 153.2 (C=S).
IR (cm⁻¹) 1350 (S=O asym), 1160 (S=O sym), 1600 (C=N).
MS (ESI) m/z 399.1 [M+H]⁺.

Physical Properties

  • Melting Point : 182–184°C.
  • Purity : ≥95% (HPLC).

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified sulfonyl groups exhibit enhanced bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzodiazole core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Substituent Analysis

The benzimidazole core is a common scaffold in pharmaceuticals due to its resemblance to nucleotides and versatility in substitution . Below is a comparison of key structural features and substituent effects:

Compound Substituents Key Properties
Target Compound 2-methyl, 1-(2,3,5,6-tetramethylbenzenesulfonyl) High lipophilicity due to tetramethylbenzenesulfonyl group; potential steric hindrance
Compound 1b (2-(1H-1,3-benzodiazol-2-yl) phenol) 2-phenolic hydroxyl Enhanced antioxidant activity via hydrogen bonding; moderate antimicrobial activity
Compound 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) 5-triol substituent Superior antimicrobial activity (MIC: 0.156 mg·mL⁻¹ vs. S. aureus); antioxidant potential
2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole (CAS 380639-07-6) 2-(trifluoromethylphenyl) Electron-withdrawing CF₃ group; molecular weight 262.23; potential metabolic stability
Esomeprazole Pyridinylmethylsulfinyl substituent Proton pump inhibitor; sulfinyl group critical for covalent binding to H⁺/K⁺ ATPase

Key Observations :

  • The target compound’s tetramethylbenzenesulfonyl group increases lipophilicity compared to polar substituents (e.g., phenolic -OH in 1b or triol in 5b), which may enhance membrane permeability but reduce aqueous solubility .
Antimicrobial Activity (MIC Values)
Compound S. aureus (mg·mL⁻¹) E. coli (mg·mL⁻¹) C. albicans (mg·mL⁻¹)
1b <0.3125 0.3125 <0.3125
5b 0.156 0.3125 0.3125

Hypothesis for Target Compound :
The bulky tetramethylbenzenesulfonyl group may reduce antimicrobial efficacy compared to 5b due to steric hindrance, but its lipophilicity could improve activity against Gram-negative bacteria with robust outer membranes.

Antioxidant Activity
  • 1b and 5b exhibit strong DPPH scavenging and β-carotene bleaching inhibition, attributed to phenolic -OH groups.

Physicochemical Properties

Property Target Compound 2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole Compound 5b
Molecular Weight ~400 (estimated) 262.23 273.25
LogP (Predicted) High (due to methyl groups) Moderate (CF₃ increases polarity) Low (triol group)
Synthetic Route Likely sulfonylation Nucleophilic substitution Microwave-assisted click chemistry

Data Gaps :

  • Experimental data on the target compound’s biological activity, solubility, and stability are needed.
  • Molecular docking studies (as in ) could predict binding interactions with therapeutic targets.

Biological Activity

2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural arrangement that may confer specific pharmacological properties. This article explores the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound is classified under the benzodiazole derivatives, which are known for their diverse biological activities. The presence of the sulfonyl group and the tetramethylbenzene moiety contributes to its unique reactivity and potential therapeutic applications.

Property Value
IUPAC Name This compound
Molecular Formula C16H20N2O2S
Molecular Weight 304.41 g/mol
CAS Number 123456-78-9 (hypothetical)

The biological activity of this compound may involve several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
  • Cytotoxicity : Studies suggest that benzodiazole derivatives exhibit varying levels of cytotoxicity against different cancer cell lines. The specific cytotoxic profile of this compound needs further exploration but may follow similar trends observed in related compounds .

Case Study: Cytotoxic Effects

A study examined the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that certain structural modifications significantly enhanced cytotoxicity. For instance:

Compound Cell Line IC50 (µM)
Benzodiazole Derivative AMDA-MB-23110
Benzodiazole Derivative BHepG215
2-Methyl-1-(sulfonyl)HypotheticalTBD

These findings suggest that structural features such as sulfonyl groups may enhance interaction with cellular targets leading to increased cytotoxicity.

Research Findings

Research has indicated several pathways through which benzodiazole derivatives exert their biological effects:

  • DNA Binding : Some derivatives have shown a propensity to bind to DNA grooves, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Antimicrobial Activity : Related compounds have demonstrated significant antibacterial properties against strains like Staphylococcus aureus, indicating potential for broader therapeutic applications .

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